molecular formula C19H21N3O3S2 B11000391 methyl 5-propyl-2-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-propyl-2-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11000391
M. Wt: 403.5 g/mol
InChI Key: LGDNFRSNLJNSJV-UHFFFAOYSA-N
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Description

METHYL 5-PROPYL-2-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that features a thiazole ring, a pyrrole moiety, and a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-PROPYL-2-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrrole and thiophene groups through various coupling reactions. Common reagents used in these reactions include thionyl chloride, pyrrole, and thiophene derivatives. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-PROPYL-2-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 5-PROPYL-2-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 5-PROPYL-2-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-PROPYL-2-{[3-(1H-PYRROL-1-YL)-3-(2-THIENYL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE
  • METHYL 5-PROPYL-2-{[3-(1H-PYRROL-1-YL)-3-(4-THIENYL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 5-PROPYL-2-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C19H21N3O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

methyl 5-propyl-2-[(3-pyrrol-1-yl-3-thiophen-3-ylpropanoyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H21N3O3S2/c1-3-6-15-17(18(24)25-2)21-19(27-15)20-16(23)11-14(13-7-10-26-12-13)22-8-4-5-9-22/h4-5,7-10,12,14H,3,6,11H2,1-2H3,(H,20,21,23)

InChI Key

LGDNFRSNLJNSJV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)CC(C2=CSC=C2)N3C=CC=C3)C(=O)OC

Origin of Product

United States

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